Cas no 1269492-30-9 (6-Benzofuranol, 3-phenyl-5-propyl-)

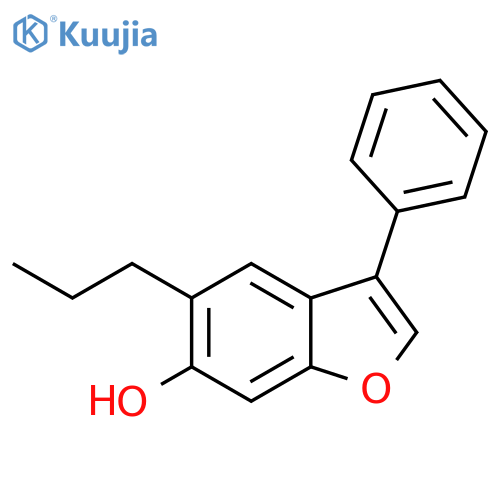

1269492-30-9 structure

商品名:6-Benzofuranol, 3-phenyl-5-propyl-

CAS番号:1269492-30-9

MF:C17H16O2

メガワット:252.307744979858

MDL:MFCD18452076

CID:5158523

6-Benzofuranol, 3-phenyl-5-propyl- 化学的及び物理的性質

名前と識別子

-

- 3-phenyl-5-propyl-1-benzofuran-6-ol

- CID 66524933

- 6-Benzofuranol, 3-phenyl-5-propyl-

-

- MDL: MFCD18452076

- インチ: 1S/C17H16O2/c1-2-6-13-9-14-15(12-7-4-3-5-8-12)11-19-17(14)10-16(13)18/h3-5,7-11,18H,2,6H2,1H3

- InChIKey: TVTFAXVFDNVGTH-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(O)=C(CCC)C=C2C(C2=CC=CC=C2)=C1

計算された属性

- せいみつぶんしりょう: 252.115

- どういたいしつりょう: 252.115

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 33.4

じっけんとくせい

- 密度みつど: 1.150±0.06 g/cm3(Predicted)

- ふってん: 304.7±27.0 °C(Predicted)

- 酸性度係数(pKa): 9?+-.0.40(Predicted)

6-Benzofuranol, 3-phenyl-5-propyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K05211-1g |

3-phenyl-5-propylbenzofuran-6-ol |

1269492-30-9 | >95% | 1g |

$580 | 2025-02-19 | |

| eNovation Chemicals LLC | K05211-5g |

3-phenyl-5-propylbenzofuran-6-ol |

1269492-30-9 | >95% | 5g |

$1600 | 2025-02-19 | |

| eNovation Chemicals LLC | K05211-5g |

3-phenyl-5-propylbenzofuran-6-ol |

1269492-30-9 | >95% | 5g |

$1600 | 2024-06-05 | |

| eNovation Chemicals LLC | K05211-5g |

3-phenyl-5-propylbenzofuran-6-ol |

1269492-30-9 | >95% | 5g |

$1600 | 2025-03-01 | |

| eNovation Chemicals LLC | K05211-1g |

3-phenyl-5-propylbenzofuran-6-ol |

1269492-30-9 | >95% | 1g |

$580 | 2024-06-05 | |

| eNovation Chemicals LLC | K05211-1g |

3-phenyl-5-propylbenzofuran-6-ol |

1269492-30-9 | >95% | 1g |

$580 | 2025-03-01 |

6-Benzofuranol, 3-phenyl-5-propyl- 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1269492-30-9 (6-Benzofuranol, 3-phenyl-5-propyl-) 関連製品

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量